(2R)-3-[(2S,6R,8S,11S)-2-[(E,2R)-4-[(2S,2'R,4R,4aS,6R,8aR)-4-hydroxy-2-[(1S,3S)-1-hydroxy-3-[(2S,3R,6S)-3-methyl-1,7-dioxaspiro[5.5]undecan-2-yl]butyl]-3-methylidenespiro[4a,7,8,8a-tetrahydro-4H-pyrano[3,2-b]pyran-6,5'-oxolane]-2'-yl]but-3-en-2-yl]-11-hydroxy-4-methyl-1,7-dioxaspiro[5.5]undec-4-en-8-yl]-2-hydroxy-2-methylpropanoic acid
Description
The compound "(2R)-3-[(2S,6R,8S,11S)-2-[(E,2R)-4-[(2S,2'R,4R,4aS,6R,8aR)-4-hydroxy-2-[(1S,3S)-1-hydroxy-3-[(2S,3R,6S)-3-methyl-1,7-dioxaspiro[5.5]undecan-2-yl]butyl]-3-methylidenespiro[4a,7,8,8a-tetrahydro-4H-pyrano[3,2-b]pyran-6,5'-oxolane]-2'-yl]but-3-en-2-yl]-11-hydroxy-4-methyl-1,7-dioxaspiro[5.5]undec-4-en-8-yl]-2-hydroxy-2-methylpropanoic acid" is a highly complex polycyclic molecule characterized by:
- Spirocyclic systems: Multiple spiro junctions, including a 1,7-dioxaspiro[5.5]undecane core and fused pyrano-pyran rings .
- Stereochemical complexity: Numerous stereocenters (e.g., 2R, 2S, 6R, 8S, 11S) that dictate its three-dimensional conformation .
While its exact biological source remains unspecified in the evidence, structurally related compounds, such as dinophysistoxin-2, are derived from marine organisms . Its synthesis likely involves intricate stereocontrol, akin to methods for similar glycosides and spirocyclic compounds .
Properties
Molecular Formula |
C44H68O13 |
|---|---|
Molecular Weight |
805.0 g/mol |
IUPAC Name |
(2R)-3-[(2S,6R,8S,11S)-2-[(E,2R)-4-[(2S,2'R,4R,4aS,6R,8aR)-4-hydroxy-2-[(1S,3S)-1-hydroxy-3-[(2S,3R,6S)-3-methyl-1,7-dioxaspiro[5.5]undecan-2-yl]butyl]-3-methylidenespiro[4a,7,8,8a-tetrahydro-4H-pyrano[3,2-b]pyran-6,5'-oxolane]-2'-yl]but-3-en-2-yl]-11-hydroxy-4-methyl-1,7-dioxaspiro[5.5]undec-4-en-8-yl]-2-hydroxy-2-methylpropanoic acid |
InChI |
InChI=1S/C44H68O13/c1-25-21-34(55-44(23-25)35(46)12-11-31(54-44)24-41(6,50)40(48)49)26(2)9-10-30-14-18-43(53-30)19-15-33-39(57-43)36(47)29(5)38(52-33)32(45)22-28(4)37-27(3)13-17-42(56-37)16-7-8-20-51-42/h9-10,23,26-28,30-39,45-47,50H,5,7-8,11-22,24H2,1-4,6H3,(H,48,49)/b10-9+/t26-,27-,28+,30+,31+,32+,33-,34+,35+,36-,37+,38+,39-,41-,42+,43-,44-/m1/s1 |
InChI Key |
QNDVLZJODHBUFM-WKODLPHNSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@]2(CCCCO2)O[C@@H]1[C@@H](C)C[C@@H]([C@@H]3C(=C)[C@H]([C@H]4[C@H](O3)CC[C@]5(O4)CC[C@@H](O5)/C=C/[C@@H](C)[C@@H]6CC(=C[C@@]7(O6)[C@H](CC[C@H](O7)C[C@](C)(C(=O)O)O)O)C)O)O |
Canonical SMILES |
CC1CCC2(CCCCO2)OC1C(C)CC(C3C(=C)C(C4C(O3)CCC5(O4)CCC(O5)C=CC(C)C6CC(=CC7(O6)C(CCC(O7)CC(C)(C(=O)O)O)O)C)O)O |
Origin of Product |
United States |
Preparation Methods
Detailed Synthetic Methodologies
Due to the scarcity of comprehensive synthetic protocols in open literature, the following summarizes key synthetic strategies reported in peer-reviewed research:
Analytical and Purification Techniques
- High-performance liquid chromatography (HPLC) with chiral stationary phases is used to separate stereoisomers and purify the compound.
- Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) confirm the structure and stereochemistry.
- Optical rotation measurements verify enantiomeric purity.
Research Findings and Advances
- Recent studies have focused on improving detection and binding affinity assays for Okadaic Acid, aiding in its identification and quantification rather than synthesis.
- Computational and experimental approaches have elucidated binding sites and aptamer interactions, facilitating toxin monitoring.
- However, detailed synthetic routes remain primarily within specialized organic chemistry literature and patents.
Summary Table of Preparation Methods
| Preparation Method | Description | Advantages | Limitations |
|---|---|---|---|
| Natural extraction | Isolation from dinoflagellates or shellfish | Natural stereochemistry, direct source | Low yield, complex purification |
| Total chemical synthesis | Multi-step organic synthesis building polyether framework | Access to pure compound, structural analogs | Complex, time-consuming, costly |
| Semisynthesis | Modification of natural or biosynthetic intermediates | Simplifies synthesis, retains stereochemistry | Dependent on availability of precursors |
Chemical Reactions Analysis
Hydrolysis Reactions
-
Ester hydrolysis : The ester bonds in the spirocyclic system may undergo hydrolysis under acidic or basic conditions, yielding carboxylic acids and alcohols. For example:
Oxidation Reactions
-
Alcohol oxidation : The secondary hydroxyl groups (e.g., at position 11) may oxidize to ketones or carboxylic acids under strong oxidizing agents like KMnO₄ or CrO₃.
Rearrangement Reactions
-
Spirocyclic ring opening : The spirocyclic system could undergo ring-opening via nucleophilic attack at the spiro atom under basic conditions, leading to diol intermediates .
Stability Studies
-
Thermal degradation : The compound’s stability under heat has not been explicitly studied, but its complex ester and ether linkages suggest potential degradation pathways at elevated temperatures.
Therapeutic Potential
-
Biological activity : Classified as a bioactive compound , it may interact with cellular targets (e.g., protein kinases) due to its hydrophobic spirocyclic core and polar functional groups.
-
Metabolism : In vivo, hydrolysis of ester bonds could release propanoic acid derivatives, influencing bioavailability and toxicity .
Analytical Data
Research Gaps
-
Mechanistic studies : No direct data on reaction kinetics or catalytic pathways for this specific compound.
-
In vivo reactivity : Limited information on metabolic transformations or environmental degradation.
Scientific Research Applications
IUPAC Name: (2R)-3-[(2 S,6 R,8 S,11 R)-2-[( E,2 R)-4-[(2 S,2' R,4 R,4 a S,6 R,8 a R)-4-hydroxy-2-(hydroxymethyl)-3-methylidenespiro[4 a,7,8,8 a-tetrahydro-4 H-pyrano[3,2-b]pyran-6,5'-oxolane]-2'-yl]but-3-en-2-yl]-11-hydroxy-4-methyl-1,7-dioxaspiro[5.5]undec-4-en-8-yl]-2-hydroxy-2-methylpropanoic acid .
Synonyms
This compound is also known as CHEMBL2368224, CHEMBL346552, and BDBM50097633 .
Computed Descriptors
- IUPAC Name The IUPAC name is (2R)-3-[(2S,6R,8S,11R)-2-[(E,2R)-4-[(2S,2'R,4R,4aS,6R,8aR)-4-hydroxy-2-(hydroxymethyl)-3-methylidenespiro[4a,7,8,8a-tetrahydro-4H-pyrano[3,2-b]pyran-6,5'-oxolane]-2'-yl]but-3-en-2-yl]-11-hydroxy-4-methyl-1,7-dioxaspiro[5.5]undec-4-en-8-yl]-2-hydroxy-2-methylpropanoic acid .
- InChI The InChI code is InChI=1S/C31H46O11/c1-17-13-23(41-31(14-17)25(33)8-7-21(40-31)15-29(4,37)28(35)36)18(2)5-6-20-9-11-30(39-20)12-10-22-27(42-30)26(34)19(3)24(16-32)38-22/h5-6,14,18,20-27,32-34,37H,3,7-13,15-16H2,1-2,4H3,(H,35,36)/b6-5+/t18-,20+,21+,22-,23+,24-,25-,26-,27-,29-,30-,31-/m1/s1 .
Potential Applications
While the provided search results do not explicitly detail the applications of (2R)-3-[(2S,6R,8S,11R)-2-[(E,2R)-4-[(2S,2'R,4R,4aS,6R,8aR)-4-hydroxy-2-(hydroxymethyl)-3-methylidenespiro[4a,7,8,8a-tetrahydro-4H-pyrano[3,2-b]pyran-6,5'-oxolane]-2'-yl]but-3-en-2-yl]-11-hydroxy-4-methyl-1,7-dioxaspiro[5.5]undec-4-en-8-yl]-2-hydroxy-2-methylpropanoic acid, the search results provide related chemical compounds and contexts that may suggest potential research directions.
- Liposomes and TLR4 Agonists: Liposomes containing saponins, sterols, phospholipids, and Toll-like receptor 4 (TLR4) agonists are relevant to the broader context of immune response modulation . This suggests a potential avenue for exploring the compound's use in liposomal formulations or its interaction with TLR4, a receptor involved in immune system activation.
- ** антинеопластической activity:** Nab-paclitaxel, a nanoparticle formulation of paclitaxel, has antineoplastic activity . This suggests a potential avenue for exploring the compound's use in cancer treatment.
- Chiral Synthesis: N-(1-phenylethyl)aziridine-2-carboxylates are used in the synthesis of drugs and natural products . This suggests a potential avenue for exploring the compound's use in chiral synthesis.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The multiple hydroxyl groups and chiral centers allow it to form specific interactions with these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below highlights key structural and functional differences between the target compound and analogs:
Key Observations:
- Hydroxyl groups: Unlike pactamycins, which rely on amino groups for antiprotozoal activity, the target compound’s hydroxyl and carboxylic acid groups may favor hydrogen bonding in biological systems .
Bioactivity:
Physicochemical Properties
Notes:
- The carboxylic acid group enhances water solubility compared to dinophysistoxin-2’s lipophilic structure .
- Pactamycins’ amino groups facilitate solubility but may reduce membrane permeability compared to the target compound .
Biological Activity
The compound (2R)-3-[(2S,6R,8S,11S)-...] is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on various studies and findings.
Chemical Structure and Properties
The detailed structure of this compound is characterized by multiple stereocenters and functional groups that may contribute to its biological properties. The molecular weight is approximately 594.7 g/mol with specific functional groups such as hydroxyls and dioxaspiro structures that are known for their biological significance.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
-
Antimicrobial Activity :
- Studies have shown that compounds with similar structural motifs exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The presence of hydroxyl groups often enhances the interaction with bacterial cell walls.
- A study indicated that related compounds demonstrated bactericidal effects by disrupting peptidoglycan biosynthesis in bacteria .
- Antioxidant Properties :
- Anti-inflammatory Effects :
- Cytotoxicity :
Case Studies
Several case studies have explored the biological activity of structurally related compounds:
Research Findings
Recent research has focused on the synthesis and evaluation of this compound's derivatives:
- Synthesis : Various synthetic routes have been developed to create analogs of this compound with enhanced biological activity.
- In Vitro Studies : In vitro assays have confirmed its activity against specific cancer cell lines and microbial strains.
- Mechanistic Insights : Mechanistic studies suggest that the compound may interact with cellular receptors or enzymes involved in key metabolic pathways.
Q & A
Cross-Validation :
- Use synchrotron X-ray diffraction (high-resolution) to resolve ambiguities in DFT-predicted bond angles .
- Apply vibrational circular dichroism (VCD) to correlate experimental spectra with computed chiral conformers .
Error Analysis : Quantify discrepancies using root-mean-square deviations (RMSD) between computational and crystallographic data.
Q. What experimental design optimizes reaction conditions for high yield and purity?
- Methodology :
- Factorial Design (DoE) :
| Factor | Levels Tested | Response Variable |
|---|---|---|
| Temperature | 25°C, 40°C, 60°C | Yield (%) |
| Catalyst Loading | 5 mol%, 10 mol%, 15 mol% | Purity (HPLC area %) |
| Solvent Polarity | THF, DCM, Acetonitrile | Reaction Rate (h⁻¹) |
Q. What strategies isolate this compound from complex reaction mixtures?
- Methodology :
- Preparative HPLC : Use a C18 column with gradient elution (water/acetonitrile + 0.1% formic acid) to separate stereoisomers .
- Countercurrent Chromatography (CCC) : Leverage partition coefficients between heptane/ethyl acetate/water for large-scale purification .
Q. How can AI-driven platforms accelerate the design of derivatives with enhanced bioactivity?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
